molecular formula C6H9IN2O B12951437 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B12951437
M. Wt: 252.05 g/mol
InChI Key: SKHUYHUKAUWRFN-UHFFFAOYSA-N
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Description

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an iodine atom at the 4-position, a methyl group at the 1-position, and an ethan-1-ol group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-1-methyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the iodine substituent, to form the corresponding deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.

Scientific Research Applications

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:

    1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but with a bromine atom instead of iodine. The bromine derivative may have different reactivity and biological activity.

    1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Contains a chlorine atom instead of iodine. Chlorine is less reactive than iodine, which may affect the compound’s chemical behavior.

    1-(4-Fluoro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Features a fluorine atom, which is the least reactive halogen. This compound may have unique properties due to the strong electronegativity of fluorine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated counterparts.

Properties

Molecular Formula

C6H9IN2O

Molecular Weight

252.05 g/mol

IUPAC Name

1-(4-iodo-2-methylpyrazol-3-yl)ethanol

InChI

InChI=1S/C6H9IN2O/c1-4(10)6-5(7)3-8-9(6)2/h3-4,10H,1-2H3

InChI Key

SKHUYHUKAUWRFN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NN1C)I)O

Origin of Product

United States

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